molecular formula C15H18N4O3S B4926142 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide

Cat. No. B4926142
M. Wt: 334.4 g/mol
InChI Key: XFGKHOHLOLDCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as 'compound X' in scientific literature. It belongs to the class of thiazolidinone derivatives and has a molecular weight of 418.5 g/mol. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes and signaling pathways involved in cancer, inflammation, and diabetes. The compound has been shown to inhibit the activity of COX-2 and 5-LOX, which are enzymes involved in the production of inflammatory mediators. It has also been reported to inhibit the activity of protein kinase B (AKT), which is involved in the regulation of cell survival and proliferation. Additionally, the compound has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide has been reported to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. The compound has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. Additionally, the compound has been reported to exhibit antibacterial activity by inhibiting the growth of various strains of bacteria.

Advantages and Limitations for Lab Experiments

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. Additionally, the compound has been extensively studied for its potential pharmacological properties, making it a promising candidate for further research. However, the compound has some limitations for lab experiments. It has been reported to exhibit low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has been reported to exhibit low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide. One possible direction is to investigate the compound's potential use in the treatment of cancer. Further studies could focus on the compound's mechanism of action and its effectiveness in vivo. Another possible direction is to investigate the compound's potential use in the treatment of diabetes. Further studies could focus on the compound's effectiveness in improving insulin sensitivity and reducing blood glucose levels in vivo. Additionally, future research could focus on improving the compound's solubility and bioavailability to enhance its effectiveness in vivo.

Synthesis Methods

The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide has been reported using various methods. One of the commonly used methods involves the reaction of 2-aminothiazole with 4-morpholinylbenzaldehyde in the presence of acetic anhydride and glacial acetic acid. The resulting product is then reacted with chloroacetyl chloride to obtain the final product. Another method involves the reaction of 2-aminothiazole with 4-(4-morpholinyl)phenylacetic acid in the presence of thionyl chloride and triethylamine. The product obtained is then reacted with chloroacetyl chloride to obtain the final product.

Scientific Research Applications

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial activities. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. It has also been reported to inhibit the activity of enzymes involved in the inflammatory pathway, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The compound has been studied for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. Additionally, the compound has been reported to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c16-15-18-14(21)12(23-15)9-13(20)17-10-1-3-11(4-2-10)19-5-7-22-8-6-19/h1-4,12H,5-9H2,(H,17,20)(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGKHOHLOLDCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CC3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)-N-(4-(4-morpholinyl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.